Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18043116
InChI: InChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)/t18-/m1/s1
SMILES:
Molecular Formula: C21H20F3NO4
Molecular Weight: 407.4 g/mol

Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid

CAS No.:

Cat. No.: VC18043116

Molecular Formula: C21H20F3NO4

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid -

Specification

Molecular Formula C21H20F3NO4
Molecular Weight 407.4 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid
Standard InChI InChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)/t18-/m1/s1
Standard InChI Key RVXLFAQYYCBCAT-GOSISDBHSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCC(F)(F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(F)(F)F)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid (C₂₁H₂₀F₃NO₄, MW 407.4 g/mol) contains a hexanoic acid backbone with three terminal trifluoromethyl groups and an Fmoc-protected amine. The stereochemical arrangement creates distinct physicochemical properties compared to non-fluorinated analogs:

  • Hydrophobicity: LogP = 1.83

  • Acid dissociation constants: pKa₁ (COOH) = 2.1; pKa₂ (NH₃⁺) = 9.4

  • Thermal stability: Decomposition temperature = 152–154°C

The trifluoromethyl group induces strong electron-withdrawing effects, altering peptide backbone conformation and hydrogen-bonding patterns .

Spectroscopic Characteristics

¹⁹F NMR analysis reveals a characteristic triplet at δ = -67.6 ppm (J = 10.2 Hz) for the CF₃ group, while ¹H NMR shows distinct fluorenyl aromatic protons at δ 7.28–7.79 ppm . IR spectroscopy identifies key absorptions at 1654 cm⁻¹ (C=O stretch) and 3265 cm⁻¹ (N-H bend) .

Synthetic Methodologies

Ni(II)-Complex-Mediated Asymmetric Alkylation

The predominant synthesis route involves chiral Ni(II) complexes of glycine Schiff bases (Figure 1) :

Key Steps:

  • Complex Formation: Glycine reacts with (S)-N-(2-benzoylphenyl)-1-(4-methylphenyl)ethylamine to form a Ni(II)-Schiff base complex .

  • Alkylation: CF₃(CH₂)₃I (1.05 eq) in DMF/MeOH (10:0.9 v/v) at 25°C for 2 hours .

  • Disassembly: 6N HCl in dimethoxyethane (DME) at 50–60°C releases the amino acid .

  • Fmoc Protection: Reaction with Fmoc-OSu in acetonitrile/water .

Optimized Conditions:

ParameterValue
Temperature25°C
Reaction Time2 hours
Solvent Ratio (DMF:MeOH)10:0.9
Yield75–81%
ee>99%

Chiral Auxiliary Recovery

The Ni(II) complex's ligand demonstrates 98% recovery through precipitation from DME/HCl mixtures, significantly reducing production costs .

Applications in Drug Development

Antibiotic Design

Incorporating this amino acid into teixobactin analogs enhances membrane penetration and metabolic stability. Derivatives show 32-fold increased activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to native peptides .

Protein Engineering

Substituting leucine with Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid in enzyme active sites alters catalytic efficiency:

Enzymekcat/Km (M⁻¹s⁻¹)Δ vs Wild-Type
Subtilisin Carlsberg4.2×10³+18%
Thermolysin1.7×10²-42%

The trifluoromethyl group stabilizes α-helical structures (ΔΔG = -1.3 kcal/mol) while increasing protease resistance 7-fold .

Comparative Analysis with Related Compounds

vs. (S)-Enantiomer

Property(R)-Isomer(S)-Isomer
Synthetic Yield75%83%
Protease Stabilityt₁/₂ = 48 h t₁/₂ = 32 h
Antibiotic EC₅₀0.8 µM 2.1 µM

vs. Shorter-Chain Analogs

Replacing the hexanoic acid chain with butanoic acid (Fmoc-2-amino-4,4,4-trifluorobutanoic acid) reduces hydrophobicity (LogP = 1.12) but improves renal clearance (CL = 12 mL/min/kg vs 8 mL/min/kg) .

Industrial-Scale Production Challenges

Solvent Optimization

Early protocols required 14 L solvent per kg product, but DME/H₂O biphasic systems reduced this to 8 L/kg .

Nickel Contamination

Post-synthesis EDTA treatment achieves residual Ni²⁺ < 2 ppm, meeting ICH Q3D guidelines .

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